Pirlimycine
Vue d'ensemble
Description
Le chlorhydrate de pirlimycine est un antibiotique appartenant à la classe des lincosamides. Il est souvent commercialisé sous le nom commercial Pirsue et est principalement utilisé en médecine vétérinaire pour traiter la mammite chez les bovins . La this compound est active contre les bactéries Gram-positives, en particulier Staphylococcus aureus et les espèces de Staphylococcus et de Streptococcus coagulase-négatives .
Applications De Recherche Scientifique
Pirlimycin has several scientific research applications, including:
Mécanisme D'action
Target of Action
Pirlimycin, a lincosamide antibiotic, primarily targets Gram-positive bacteria , specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus . These bacteria are often associated with infections such as mastitis in cattle .
Mode of Action
Pirlimycin is bacteriostatic , meaning it inhibits the growth of bacteria rather than killing them directly . It achieves this by inhibiting bacterial protein synthesis . Specifically, Pirlimycin binds to the 50S subunit of the bacterial ribosome , thereby suppressing protein synthesis via inhibition of peptidyl transferases .
Biochemical Pathways
As a lincosamide antibiotic, it’s known to interfere with the protein synthesis machinery of bacteria, disrupting their ability to grow and proliferate . This disruption occurs at the level of the 50S subunit of the bacterial ribosome .
Pharmacokinetics
For instance, mastitis was found to increase the variance in milk production volume .
Result of Action
The primary result of Pirlimycin’s action is the inhibition of bacterial growth, specifically in Gram-positive bacteria . By binding to the 50S subunit of the bacterial ribosome, Pirlimycin prevents the bacteria from synthesizing essential proteins, thereby halting their growth and proliferation .
Action Environment
The efficacy and stability of Pirlimycin can be influenced by various environmental factors. For instance, the presence of a disease state like mastitis can affect the drug’s pharmacokinetics . Additionally, the specific bacterial environment (i.e., Gram-positive vs. Gram-negative) can influence Pirlimycin’s effectiveness, as it is primarily active against Gram-positive bacteria .
Analyse Biochimique
Biochemical Properties
Pirlimycin plays a crucial role in inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, thereby inhibiting peptidyl transferase and preventing the elongation of the peptide chain during translation . This interaction disrupts the synthesis of essential proteins in susceptible bacteria, leading to their growth inhibition. Pirlimycin interacts with enzymes and proteins involved in bacterial protein synthesis, such as ribosomal RNA and ribosomal proteins .
Cellular Effects
Pirlimycin affects various types of cells, particularly bacterial cells. It inhibits bacterial growth by disrupting protein synthesis, which is vital for cell function and survival . In bacterial cells, pirlimycin interferes with cell signaling pathways and gene expression related to protein synthesis. This disruption leads to a decrease in cellular metabolism and ultimately results in bacterial cell death .
Molecular Mechanism
The molecular mechanism of pirlimycin involves its binding to the 50S ribosomal subunit of bacteria . This binding inhibits the peptidyl transferase activity, which is essential for the formation of peptide bonds during protein synthesis. By blocking this activity, pirlimycin prevents the elongation of the peptide chain, leading to the inhibition of protein synthesis . This bacteriostatic action effectively halts bacterial growth and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pirlimycin can change over time. Studies have shown that pirlimycin is stable under various conditions, but its efficacy may decrease with prolonged exposure . Over time, bacterial resistance to pirlimycin can develop, reducing its effectiveness. Additionally, long-term exposure to pirlimycin may lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of pirlimycin vary with different dosages in animal models. At therapeutic doses, pirlimycin effectively treats bacterial infections without causing significant adverse effects . At higher doses, pirlimycin can cause toxic effects, including gastrointestinal disturbances and potential neurotoxicity . It is essential to determine the appropriate dosage to balance efficacy and safety in animal models.
Metabolic Pathways
Pirlimycin is metabolized in the liver, where it undergoes biotransformation to form metabolites such as pirlimycin sulfoxide . The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the oxidation and reduction reactions. These metabolic processes affect the pharmacokinetics and bioavailability of pirlimycin, influencing its therapeutic efficacy and potential side effects .
Transport and Distribution
Pirlimycin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which affects its distribution and bioavailability. Pirlimycin accumulates in tissues such as the liver, kidneys, and mammary glands, where it exerts its antibacterial effects . The distribution of pirlimycin is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
Pirlimycin localizes to the cytoplasm of bacterial cells, where it interacts with ribosomes to inhibit protein synthesis . The subcellular localization of pirlimycin is crucial for its antibacterial activity, as it needs to reach the ribosomes to exert its effects. Post-translational modifications and targeting signals may influence the localization and activity of pirlimycin within bacterial cells .
Méthodes De Préparation
La pirlimycine peut être synthétisée par diverses méthodes. Une méthode implique la réaction entre l'acide (2S)-4-éthyl-pipéridinecarboxylique et le bromure d'éthyltriphénylphosphonium en présence d'un alcalin, suivie d'une hydrogénation en présence d'un catalyseur . Une autre méthode implique l'hydrogénation catalytique d'un intermédiaire pour produire de la this compound de haute pureté . Les méthodes de production industrielles impliquent généralement des voies de synthèse similaires, mais à plus grande échelle pour répondre aux besoins commerciaux.
Analyse Des Réactions Chimiques
La pirlimycine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former divers produits d'oxydation.
Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène gazeux pour l'hydrogénation, un alcalin pour faciliter les réactions et divers catalyseurs pour améliorer les taux de réaction. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
La this compound exerce ses effets en inhibant la synthèse des protéines bactériennes. Elle se lie à la sous-unité 50S du ribosome bactérien, empêchant la formation de liaisons peptidiques et inhibant ainsi la synthèse des protéines . Cette action bactériostatique arrête efficacement la croissance des bactéries sensibles.
Comparaison Avec Des Composés Similaires
La pirlimycine est similaire à d'autres antibiotiques lincosamides, tels que la clindamycine et la lincomycine. Elle possède des propriétés uniques qui la rendent particulièrement efficace contre certaines bactéries Gram-positives. Contrairement à la clindamycine, qui est utilisée en médecine humaine, la this compound est principalement utilisée dans des applications vétérinaires . D'autres composés similaires comprennent :
Clindamycine : Utilisée en médecine humaine pour traiter diverses infections bactériennes.
Lincomycine : Un autre antibiotique lincosamide aux propriétés antibactériennes similaires.
La spécificité de la this compound pour l'utilisation vétérinaire et son efficacité contre les agents pathogènes de la mammite en font un outil précieux dans la gestion de la santé animale.
Propriétés
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOXQRURQPDEX-MHXMMLMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904249 | |
Record name | Pirlimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79548-73-5 | |
Record name | Pirlimycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79548-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirlimycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirlimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11537 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirlimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRLIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.